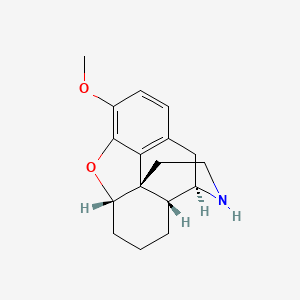
Morphinan-14-ol, 4,5-alpha-epoxy-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morphinan-14-ol, 4,5-alpha-epoxy-3-methoxy- is a compound belonging to the morphinan class of chemicals. This class is known for its psychoactive properties and includes various opiate analgesics, cough suppressants, and dissociative hallucinogens . The compound has a phenanthrene core structure with an epoxy group between carbons 4 and 5, forming an E ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-14-ol, 4,5-alpha-epoxy-3-methoxy- typically involves the modification of the morphinan skeleton. One common method includes the acetylation of codeine derivatives, followed by selective reduction and epoxidation reactions . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as extraction, purification, and crystallization to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Morphinan-14-ol, 4,5-alpha-epoxy-3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: Reduction reactions can modify the epoxy group or other functional groups.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the morphinan skeleton.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Morphinan-14-ol, 4,5-alpha-epoxy-3-methoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other morphinan derivatives.
Biology: Studied for its interactions with biological receptors.
Medicine: Investigated for its potential analgesic and cough suppressant properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Morphinan-14-ol, 4,5-alpha-epoxy-3-methoxy- involves its interaction with opioid receptors in the central nervous system. It functions as an agonist at the μ-opioid receptor, leading to analgesic effects. The compound also interacts with NMDA receptors, contributing to its dissociative properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic properties.
Codeine: Known for its use as a cough suppressant and mild analgesic.
Dextromethorphan: A dissociative hallucinogen used in cough syrups.
Uniqueness
Morphinan-14-ol, 4,5-alpha-epoxy-3-methoxy- is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its combination of opioid receptor agonism and NMDA receptor antagonism sets it apart from other morphinan derivatives .
Propriétés
Numéro CAS |
55256-27-4 |
|---|---|
Formule moléculaire |
C17H21NO2 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
(4R,4aR,7aS,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C17H21NO2/c1-19-13-6-5-10-9-12-11-3-2-4-14-17(11,7-8-18-12)15(10)16(13)20-14/h5-6,11-12,14,18H,2-4,7-9H2,1H3/t11-,12+,14-,17+/m0/s1 |
Clé InChI |
SJOYTXXOWVAFDO-GMIGKAJZSA-N |
SMILES isomérique |
COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)CCC5)C=C1 |
SMILES canonique |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)CCC5)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


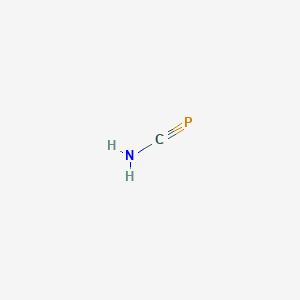
![[(2-Methoxyphenyl)methyl]diazene](/img/structure/B14639287.png)
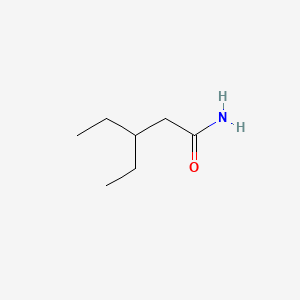
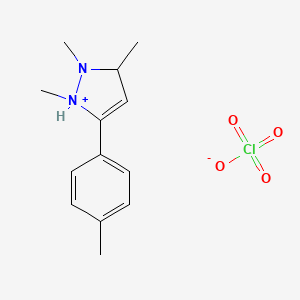
![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)

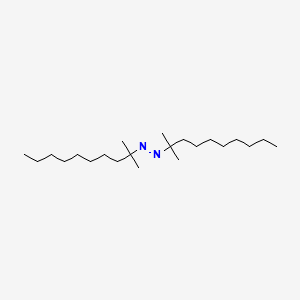
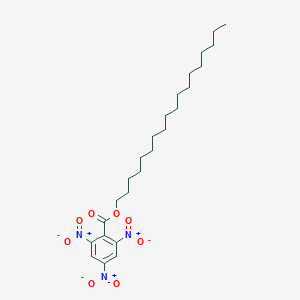
![1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14639330.png)
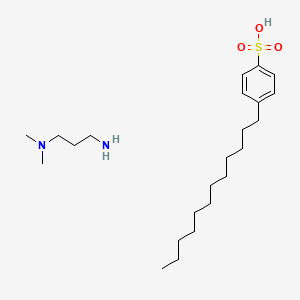



![N-(3-Methylphenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14639367.png)
